molecular formula C20H23N5O2 B2513336 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide CAS No. 1226441-77-5

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide

Número de catálogo B2513336
Número CAS: 1226441-77-5
Peso molecular: 365.437
Clave InChI: LOPLAOIGLITBGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Mecanismo De Acción

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide selectively inhibits the mutant EGFR kinase activity, which is responsible for the growth and survival of cancer cells. It does not inhibit the wild-type EGFR kinase activity, which is essential for normal cell growth and survival. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide irreversibly binds to the mutant EGFR kinase domain, leading to inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide include inhibition of EGFR signaling, induction of apoptosis in cancer cells, and inhibition of tumor growth. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide for lab experiments is its high selectivity for mutant EGFR kinase activity, which allows for specific targeting of cancer cells while sparing normal cells. However, one limitation of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide is the potential for the development of resistance over time, which may limit its long-term efficacy.

Direcciones Futuras

There are several future directions for the development of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide. One potential direction is the combination of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide with other targeted therapies or immunotherapies to enhance its efficacy. Another direction is the development of second-generation EGFR TKIs that can overcome resistance to 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide. Finally, the identification of predictive biomarkers that can identify patients who are most likely to benefit from 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide may also be an important area of future research.
In conclusion, 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide is a promising third-generation EGFR TKI that has shown significant efficacy in the treatment of NSCLC. Its high selectivity for mutant EGFR kinase activity and favorable safety profile make it a promising candidate for further development and clinical use.

Métodos De Síntesis

The synthesis of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide involves the reaction of 2-chloro-6-methylpyrimidine-4-amine with 1-azepan-1-yl-2-hydroxyethanone to form 2-(azepan-1-yl)-6-methylpyrimidin-4-ol. The resulting compound is then reacted with 3-cyanophenylacetic acid to form the final product, 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide.

Aplicaciones Científicas De Investigación

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with NSCLC that carry the T790M EGFR mutation, which is known to confer resistance to first-generation EGFR TKIs. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has also been shown to have a favorable safety profile and is well-tolerated by patients.

Propiedades

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-11-19(24-20(22-15)25-9-4-2-3-5-10-25)27-14-18(26)23-17-8-6-7-16(12-17)13-21/h6-8,11-12H,2-5,9-10,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPLAOIGLITBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.